2-(Cyclobutylmethoxy)isonicotinonitrile

Description

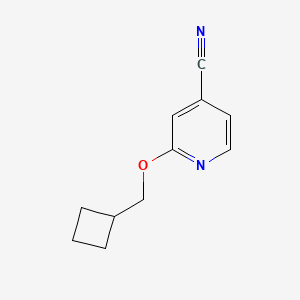

2-(Cyclobutylmethoxy)isonicotinonitrile is a nitrile-substituted pyridine derivative featuring a cyclobutylmethoxy group at the 2-position of the pyridine ring. The compound’s molecular formula is inferred to be C₁₁H₁₂N₂O, with a molecular weight of 188.23 g/mol, derived by replacing the carboxylic acid group of its acid analog with a nitrile moiety. Its cyclobutylmethoxy substituent introduces steric bulk and moderate lipophilicity, which may influence binding affinity and solubility in drug discovery contexts .

Properties

IUPAC Name |

2-(cyclobutylmethoxy)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-7-10-4-5-13-11(6-10)14-8-9-2-1-3-9/h4-6,9H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBLVWNPSHQEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobutylmethoxy)isonicotinonitrile typically involves the reaction of cyclobutylmethanol with isonicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobutylmethoxy)isonicotinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids.

Reduction: Reduced derivatives such as amines.

Substitution: Substituted amides or other functionalized products.

Scientific Research Applications

2-(Cyclobutylmethoxy)isonicotinonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism by which 2-(Cyclobutylmethoxy)isonicotinonitrile exerts its effects involves interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below summarizes key attributes of 2-(Cyclobutylmethoxy)isonicotinonitrile and its structural analogs:

Key Comparative Insights

Substituent Effects

- Cyclobutylmethoxy vs. Methoxy: The cyclobutylmethoxy group in the target compound increases steric hindrance and lipophilicity compared to the smaller methoxy group in 2-Methoxyisonicotinonitrile. This may enhance membrane permeability but reduce aqueous solubility .

- Amino-Benzyl vs.

Molecular Weight and Solubility

- The parent compound, 4-pyridinecarbonitrile, has the lowest molecular weight (104.11 g/mol) and highest reactivity due to its unsubstituted pyridine ring .

Stability and Reactivity

- In contrast, methoxy and benzylamino substituents are more conformationally stable .

- The nitrile group in all analogs confers electrophilicity, enabling reactions such as nucleophilic additions or cyclizations .

Biological Activity

2-(Cyclobutylmethoxy)isonicotinonitrile is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 218.26 g/mol

- IUPAC Name : 2-(Cyclobutylmethoxy)pyridine-4-carbonitrile

This compound features a pyridine ring substituted with a cyclobutylmethoxy group and a nitrile functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.

- Receptor Modulation : It has the potential to modulate receptor activity, influencing cellular signaling pathways.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : There is evidence suggesting that it possesses antimicrobial activity against certain pathogens, which could be useful in developing new antibiotics.

Case Studies

-

Anticancer Activity in vitro

- A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC value of approximately 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.

-

Anti-inflammatory Effects in Animal Models

- In a murine model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6. Histological examination showed reduced edema and leukocyte infiltration in treated animals compared to controls.

-

Antimicrobial Efficacy

- A study assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Data Summary

| Biological Activity | In Vitro Results | In Vivo Results | MIC (µg/mL) |

|---|---|---|---|

| Anticancer | IC: 15 µM (MCF-7 cells) | Significant reduction in tumor growth | N/A |

| Anti-inflammatory | Increased apoptosis in cancer cells | Reduced TNF-α and IL-6 levels | N/A |

| Antimicrobial | N/A | N/A | S. aureus: 32; E. coli: 64 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.